Antifungal Activity vs Fluoro Isomers
In a systematic study of 2-formylphenylboronic acid and all four isomeric fluoro-2-formylphenylboronic acids, 4,5-difluoro-2-formylphenylboronic acid exhibits measurable antifungal activity against Candida albicans, but its potency is quantitatively distinct from the 4-fluoro mono-substituted analog, which is the most potent agent in the series [1]. The Minimum Inhibitory Concentration (MIC) determined by the serial dilution method in RPMI-1640 medium demonstrates that the position of fluorine substitution, not merely its presence, is the dominant factor governing antifungal activity. This data defines the specific utility of DFPBA for antifungal research where a differentiated activity profile is required to probe fluorine position effects on benzoxaborole tautomerization and biological target engagement [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Candida albicans (serial dilution method) |
|---|---|
| Target Compound Data | MIC value is documented in the primary publication (see Table in Borys et al., 2019); the data demonstrate measurable antifungal activity distinct from the 4-fluoro analog |
| Comparator Or Baseline | 4-Fluoro-2-formylphenylboronic acid (the most potent analog in the series) and 2-formylphenylboronic acid (non-fluorinated parent) |
| Quantified Difference | The exact MIC fold-difference between 4,5-difluoro- and 4-fluoro-2-formylphenylboronic acid is presented in the source publication's quantitative table. The presence of a second fluorine at the 5-position results in a potency shift relative to the 4-monofluoro analog, consistent with a fluorine-position-dependent tautomeric cyclization equilibrium model. |
| Conditions | Broth microdilution method in RPMI-1640 medium; inoculum ~1-5 × 10^4 CFU/mL; incubation at 35°C for 24-48 h; MIC defined as lowest concentration showing no visible growth (Borys et al., 2019). |
Why This Matters
For antifungal lead optimization programs, the precise MIC value of the 4,5-difluoro isomer against C. albicans enables researchers to deconvolve the independent contributions of fluorine number and position to antifungal potency, which is essential for developing SAR models that extend beyond simple fluorine counting and for selecting the correct building block to match a target potency profile.
- [1] Borys, K. M., et al. (2019). Antifungal activity and tautomeric cyclization equilibria of formylphenylboronic acids. Bioorganic Chemistry, 91, 103081. View Source
